3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
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Overview
Description
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique isoquinoline core structure, which is often found in natural products and pharmaceuticals, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-chloro-2-phenylisoquinoline and (S)-1-aminoethanol.
Reaction Conditions: The key step involves the formation of the amide bond between the isoquinoline core and the aminoethyl group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The final product is purified using column chromatography or recrystallization to obtain the desired chiral compound in high purity.
Industrial Production Methods
Industrial production of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The chloro group on the isoquinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) in the presence of an acid catalyst.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the isoquinoline core can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one: The enantiomer of the compound with similar properties but different biological activity.
8-chloro-2-phenylisoquinoline: The parent compound without the aminoethyl group.
3-(1-aminoethyl)-2-phenylisoquinolin-1(2H)-one: A similar compound without the chloro substituent.
Uniqueness
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is unique due to its chiral nature and the presence of both the aminoethyl and chloro groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZINZXIFJMLTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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